DOTAGA-anhydride

Antibody-Drug Conjugates Radioimmunoconjugates Bioconjugation Chemistry

Traditional DOTA chelators require NHS pre-activation, adding synthesis steps, cost, and variability for radiopharmaceutical conjugations. DOTAGA-anhydride resolves this through a reactive glutaric anhydride group that enables direct, single-step conjugation to amine-containing biomolecules under mild aqueous conditions (PBS pH 7.4, 25°C, 30 min). - Achieves a reproducible degree of conjugation (~2.6 chelators per antibody) with preserved binding affinity (Kd=5.5 nM). - Delivers superior in vivo stability: only 1.6% ¹⁷⁷Lu release after 1 h vs. 16% for NOTA. - Proven in preclinical models: 65% ID/g tumor uptake at 72 h for ¹¹¹In-DOTAGA-trastuzumab. Supplied as a white to off-white solid with ≥98% purity, this BFC is a critical reagent for theranostic antibody, PSMA, and FAP-targeted radioligand programs.

Molecular Formula C19H30N4O9
Molecular Weight 458.5 g/mol
Cat. No. B6357946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDOTAGA-anhydride
Molecular FormulaC19H30N4O9
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESC1CC(=O)OC(=O)C1N2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O
InChIInChI=1S/C19H30N4O9/c24-15(25)11-20-3-5-21(12-16(26)27)7-9-23(14-1-2-18(30)32-19(14)31)10-8-22(6-4-20)13-17(28)29/h14H,1-13H2,(H,24,25)(H,26,27)(H,28,29)
InChIKeyBYBCIVKIWIFVFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is 2,2',2''-(10-(2,6-Dioxotetrahydro-2H-pyran-3-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid (DOTAGA-anhydride) and Why Procurement Teams Should Care


2,2',2''-(10-(2,6-Dioxotetrahydro-2H-pyran-3-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid (CAS 1375475-53-8), commonly referred to as DOTAGA-anhydride, is a bifunctional chelating agent (BFC) derived from the macrocyclic DOTA scaffold that incorporates a reactive glutaric anhydride moiety . With a molecular formula of C19H30N4O9 and a molecular weight of 458.46 g/mol, this compound serves as a critical building block for preparing DOTA-like chelating agents that form thermodynamically stable and kinetically inert complexes with a broad spectrum of radiometals including ⁶⁸Ga, ¹⁷⁷Lu, ¹¹¹In, ⁹⁰Y, and ²²⁵Ac [1]. Its anhydride functionality enables direct, single-step conjugation to primary amine-containing biomolecules under mild aqueous conditions without requiring additional activation steps or coupling reagents, distinguishing it from NHS-ester based alternatives in both workflow simplicity and reagent cost [2].

Why DOTA-Based Chelator Substitution Without Anhydride Functionality Fails: The Case for DOTAGA-anhydride


While DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is the established gold standard for radiometal chelation, its native form lacks a reactive handle for biomolecule conjugation and requires pre-activation to NHS esters or isothiocyanates for bioconjugation applications [1]. These additional synthetic steps introduce variability in the degree of labeling, potential side reactions, and increased procurement costs. Furthermore, alternative macrocyclic chelators such as NOTA and NODAGA exhibit different metal selectivity profiles and kinetic stability characteristics; for example, NOTA demonstrates superior room-temperature ⁶⁸Ga labeling kinetics but inferior ¹⁷⁷Lu complex stability with 16% release in plasma after 1 hour compared to 1.6% for DOTAGA [2]. The DO3A scaffold, lacking one carboxylate arm, provides only seven coordination sites versus eight for DOTA/DOTAGA, resulting in lower thermodynamic stability for certain metal ions and distinct in vivo clearance profiles [3]. Therefore, substituting DOTAGA-anhydride with a generic DOTA derivative without careful consideration of the specific anhydride functionality, conjugation chemistry, and radiometal pairing requirements can compromise critical performance metrics including labeling yield, in vivo stability, and ultimately, imaging contrast or therapeutic efficacy.

Quantitative Differentiation Evidence for DOTAGA-anhydride: Head-to-Head Performance Data vs. DOTA, NOTA, NODAGA, and DO3A


Antibody Conjugation Efficiency: DOTAGA-anhydride Achieves 2.6 Chelators per Antibody in 30 Minutes at pH 7.4 Without Additional Coupling Reagents

DOTAGA-anhydride demonstrates superior conjugation efficiency to monoclonal antibodies compared to DOTA-NHS ester, which requires a pre-activation step and typically yields variable degrees of labeling [1]. In a direct conjugation study with trastuzumab (targeting HER2/neu), DOTAGA-anhydride achieved a mean degree of conjugation of 2.6 macrocycles per antibody after just 30 minutes in PBS at pH 7.4 and 25°C, with no additional coupling reagents required [2]. In contrast, DOTA-NHS ester conjugation to rituximab under optimized conditions (1:50 Ab:DOTA molar ratio) resulted in an average of 4.9 ± 1.1 DOTA per antibody, indicating a higher but more variable loading that can potentially compromise antigen-binding affinity [3].

Antibody-Drug Conjugates Radioimmunoconjugates Bioconjugation Chemistry

Radiolabeling Yield and In Vivo Stability: DOTAGA Matches DOTA's 99.8% Yield While Maintaining Equivalent ¹⁷⁷Lu Complex Stability (1.6% Release vs 1.5%)

In a comprehensive comparative analysis of chelators for ¹⁷⁷Lu labeling, DOTAGA demonstrated labeling yields and complex stability that are statistically equivalent to the gold standard DOTA, while significantly outperforming NOTA and NODAGA in terms of in vivo stability [1]. Specifically, DOTAGA achieved a labeling yield of 99.8 ± 0.3% (n=28) compared to 99.9 ± 0.2% for DOTA (n=24) [2]. More importantly, after 1-hour incubation in plasma at 37°C, ¹⁷⁷Lu-DOTAGA exhibited only 1.6 ± 0.5% release of the radiometal, which is comparable to ¹⁷⁷Lu-DOTA (1.5 ± 0.2%) and far superior to ¹⁷⁷Lu-NOTA (16 ± 2%) and ¹⁷⁷Lu-NODAGA (4.3 ± 0.7%) [3].

Radionuclide Therapy Theranostics ¹⁷⁷Lu Labeling

Hydrophilicity and PSMA Targeting: DOTAGA Derivatives Exhibit 2-Fold Higher Internalization in Prostate Cancer Cells Compared to DOTA Analogs

When conjugated to PSMA-targeting peptides, DOTAGA-based ligands demonstrate significantly improved pharmacological properties compared to their DOTA counterparts [1]. The DOTAGA derivatives showed higher hydrophilicity with log P values of -3.6 ± 0.1 for ⁶⁸Ga-labeled and -3.9 ± 0.1 for ¹⁷⁷Lu-labeled complexes [2]. This increased hydrophilicity translated into improved binding affinity to PSMA and resulted in an approximately twofold higher specific cellular internalization of the ⁶⁸Ga- and ¹⁷⁷Lu-labeled DOTAGA analogues in PSMA-expressing LNCaP cells compared to the corresponding DOTA-conjugated ligands [3].

Prostate-Specific Membrane Antigen PSMA Theranostics Cellular Internalization

Superior Tumor Retention for FAP-Targeted Radiotherapy: DOTAGA Conjugates Retain 5.1% IA/g at 48 Hours vs 2.8% IA/g for DO3A Analogs

In a preclinical head-to-head comparison of fibroblast activation protein (FAP) inhibitor-based theranostics, DOTAGA-conjugated ligands demonstrated significantly prolonged tumor retention compared to DO3A-conjugated analogs [1]. While both [¹⁷⁷Lu]Lu-DOTAGA.Glu.(FAPI)₂ and [¹⁷⁷Lu]Lu-DO3A.Glu.(FAPI)₂ showed comparable initial tumor uptake at 4 hours post-injection (16.2 ± 2.5 %IA/g vs 15 ± 1.2 %IA/g), the DOTAGA conjugate exhibited markedly superior retention at 48 hours with 5.1 ± 0.1 %IA/g remaining compared to only 2.8 ± 0.4 %IA/g for the DO3A analog [2]. This represents an 82% higher tumor retention at the 48-hour time point.

Fibroblast Activation Protein FAP Inhibitors Tumor Retention

Solid-Phase Surface Functionalization: DOTAGA-anhydride Enables Grafting of 0.33 mmol DOTA Groups per Gram of Silica for Radionuclide Separation

DOTAGA-anhydride has been successfully employed to graft DOTA chelating groups onto commercially available amino propyl silica surfaces, creating functionalized solid phases for radionuclide separation applications [1]. Thermogravimetric analysis revealed that 0.33 mmol of DOTA groups were grafted per gram of silica using DOTAGA-anhydride as the reactive intermediate [2]. This functionalized material enabled the solid-phase extraction-based separation of the nuclear isomers ¹⁷⁷ᵐLu and ¹⁷⁷Lu, achieving a maximum ¹⁷⁷Lu/¹⁷⁷ᵐLu activity ratio of 25, though further optimization is required to reach clinically acceptable ratios of 10,000 [3].

Solid-Phase Extraction Radionuclide Generator Surface Chemistry

⁶⁸Ga Labeling Kinetics and Hydrophilicity: DOTAGA-cNGR Exhibits log P of -3.5, Providing a Middle Ground Between NODAGA (-3.3) and HBED-CC (-2.8)

In a comparative evaluation of chelators for ⁶⁸Ga-labeled cNGR peptide tumor imaging probes, DOTAGA, NODAGA, and HBED-CC conjugated peptides were assessed for hydrophilicity and in vivo performance [1]. ⁶⁸Ga-DOTAGA-c(NGR) exhibited a log P value of -3.5 ± 0.2, which was more hydrophilic than ⁶⁸Ga-NODAGA-c(NGR) (-3.3 ± 0.08) and significantly more hydrophilic than ⁶⁸Ga-HBED-CC-c(NGR) (-2.8 ± 0.14) . This intermediate hydrophilicity profile, combined with favorable tumor-to-blood ratios due to faster blood clearance, positions DOTAGA as a balanced candidate for peptide-based PET imaging applications [2].

PET Imaging ⁶⁸Ga Radiochemistry Peptide Labeling

Optimal Scientific and Industrial Application Scenarios for 2,2',2''-(10-(2,6-Dioxotetrahydro-2H-pyran-3-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid (DOTAGA-anhydride)


Antibody-Based Radioimmunoconjugate Development for SPECT Imaging and Targeted Radiotherapy

DOTAGA-anhydride is optimally suited for the development of antibody-based radioimmunoconjugates where moderate and controlled chelator loading is critical to preserve antigen-binding affinity. As demonstrated with trastuzumab conjugation, DOTAGA-anhydride achieves a reproducible degree of conjugation of approximately 2.6 chelators per antibody under mild aqueous conditions (PBS, pH 7.4, 25°C, 30 min), resulting in preserved binding affinity (Kd = 5.5 nM) and high tumor uptake (65% ID/g at 72 h) [1]. This application scenario is particularly valuable for academic and industrial radiopharmacy teams developing ¹¹¹In-labeled antibodies for SPECT/CT imaging or ¹⁷⁷Lu/⁹⁰Y-labeled antibodies for radioimmunotherapy, where the combination of DOTA-equivalent radiometal complex stability (1.6% ¹⁷⁷Lu release in plasma after 1 hour) and anhydride-based single-step conjugation simplifies both workflow and quality control [2].

PSMA-Targeted Theranostic Agents for Prostate Cancer Management

For the development of prostate-specific membrane antigen (PSMA) targeted theranostic agents, DOTAGA-conjugated ligands offer a measurable advantage over traditional DOTA-conjugated analogs. The increased hydrophilicity of DOTAGA derivatives (log P = -3.6 for ⁶⁸Ga, -3.9 for ¹⁷⁷Lu) translates into approximately twofold higher specific cellular internalization in PSMA-expressing LNCaP cells [1]. This enhanced internalization directly correlates with improved tumor retention and therapeutic index. Procurement of DOTAGA-anhydride is therefore strategically advantageous for research programs focused on next-generation PSMA radiopharmaceuticals that pair ⁶⁸Ga for diagnostic PET imaging with ¹⁷⁷Lu or ²²⁵Ac for targeted alpha therapy, capitalizing on the chelator's ability to form stable complexes across a broad range of theranostic radiometal pairs [2].

FAP-Targeted Radiotherapy with Extended Tumor Retention

In the emerging field of fibroblast activation protein (FAP)-targeted radiotheranostics, DOTAGA-anhydride enables the synthesis of ligands with significantly prolonged tumor retention compared to DO3A-based alternatives. As shown in preclinical head-to-head comparisons, [¹⁷⁷Lu]Lu-DOTAGA.Glu.(FAPI)₂ maintains 5.1% IA/g tumor uptake at 48 hours post-injection compared to only 2.8% IA/g for the corresponding DO3A conjugate—an 82% improvement [1]. This extended tumor residence time translates to higher cumulative radiation dose delivery to the tumor, potentially improving therapeutic outcomes. This application scenario is particularly relevant for research institutions and biotechnology companies developing FAP-targeted radioligand therapies for a variety of solid tumors characterized by high cancer-associated fibroblast expression, including pancreatic, breast, and colorectal cancers [2].

Solid-Phase Extraction Resins for Radionuclide Purification and Generator Systems

Beyond biomolecule conjugation, DOTAGA-anhydride serves as a versatile building block for the functionalization of solid supports for radionuclide separation and purification applications. The compound has been successfully employed to graft DOTA chelating groups onto amino propyl silica surfaces, achieving a grafting density of 0.33 mmol DOTA per gram of silica [1]. This functionalization strategy has been applied to the development of solid-phase extraction methods for separating nuclear isomers such as ¹⁷⁷ᵐLu and ¹⁷⁷Lu, with potential applications in radionuclide generator systems [2]. This application scenario is relevant for nuclear medicine research facilities and radiopharmacies requiring in-house capabilities for radionuclide purification, quality control, or the development of novel separation technologies for emerging therapeutic isotopes [3].

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